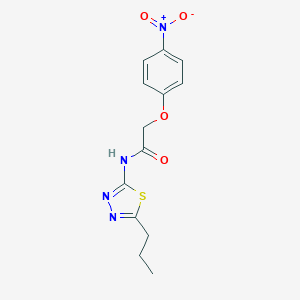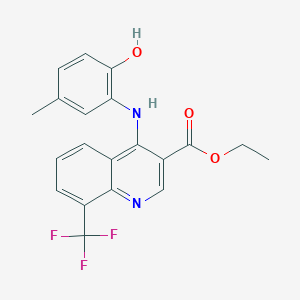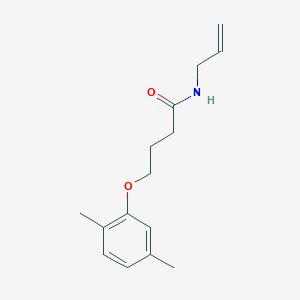![molecular formula C15H17NOS B255518 N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPT belongs to the class of thiophene carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to improve cognitive function and reduce oxidative stress in the brain. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has also been shown to reduce inflammation and pain in models of arthritis and colitis. In cancer cells, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its relatively low toxicity. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is relatively easy to synthesize and purify, making it a convenient compound for research. However, one limitation of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and treatment duration of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide for these conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide and its effects on different pathways. Other potential directions for research include investigating the use of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide as an anti-inflammatory agent and as a treatment for viral infections. Overall, the potential therapeutic applications of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide make it a promising area of research for the future.
Synthesemethoden
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 2-methyl-6-(propan-2-yl)phenylamine with thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a white solid. The yield of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide include its use as an anti-inflammatory agent and as a treatment for viral infections.
Eigenschaften
Produktname |
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C15H17NOS |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4-10H,1-3H3,(H,16,17) |
InChI-Schlüssel |
KHGQWQAVCMIVHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)